Product packaging for 2-(Benzyloxy)oxirane(Cat. No.:CAS No. 119142-17-5)

2-(Benzyloxy)oxirane

Cat. No.: B055041
CAS No.: 119142-17-5
M. Wt: 150.17 g/mol
InChI Key: BBDTVGAGSDPVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Benzyloxy)oxirane is a highly valuable and versatile epoxide building block in synthetic organic and medicinal chemistry. Its core value lies in the strained, three-membered oxirane ring, which is highly susceptible to regioselective nucleophilic ring-opening reactions. This reactivity allows researchers to efficiently synthesize a wide range of 1,2-difunctionalized compounds, particularly serving as a key precursor to beta-aryloxy alcohols and other bioactive molecules. The benzyloxy group acts as a convenient protecting group for alcohols, which can be readily removed via hydrogenolysis, providing strategic flexibility in multi-step synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B055041 2-(Benzyloxy)oxirane CAS No. 119142-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119142-17-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-phenylmethoxyoxirane

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)6-10-9-7-11-9/h1-5,9H,6-7H2

InChI Key

BBDTVGAGSDPVHT-UHFFFAOYSA-N

SMILES

C1C(O1)OCC2=CC=CC=C2

Canonical SMILES

C1C(O1)OCC2=CC=CC=C2

Synonyms

Oxirane, (phenylmethoxy)-, (R)- (9CI)

Origin of Product

United States

Contemporary Synthetic Methodologies for 2 Benzyloxy Methyl Oxirane and Its Chiral Variants

Stereoselective and Enantioselective Approaches

The demand for enantiomerically pure 2-((benzyloxy)methyl)oxirane has driven the development of several sophisticated synthetic strategies. These methods leverage chiral pool precursors, asymmetric epoxidation, and resolution techniques to achieve high levels of stereocontrol.

Synthesis from Chiral Pool Precursors (e.g., Amino Acids, Glycidol)

A common and effective strategy for synthesizing chiral 2-((benzyloxy)methyl)oxirane involves the use of readily available chiral starting materials, known as the chiral pool. Glycidol (B123203) and amino acids are prominent examples of such precursors. researchgate.net

One of the most widely utilized methods is the alkylation of enantiomerically pure glycidol with a benzyl (B1604629) halide. For instance, (S)-glycidol can be treated with sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of benzyl bromide. The reaction mixture is then refluxed to yield (R)-2-((benzyloxy)methyl)oxirane. This method is favored for its simplicity and can produce the desired product in high crude yield.

Amino acids also serve as versatile chiral precursors for the synthesis of enantiomerically pure piperidines and other complex molecules, where chiral epoxides like 2-((benzyloxy)methyl)oxirane can be key intermediates. researchgate.net

A summary of a typical synthesis of (R)-2-((benzyloxy)methyl)oxirane from (S)-glycidol is presented below:

ParameterDetails
Starting Material(S)-Glycidol
ReagentSodium Hydride (NaH), Benzyl Bromide
SolventTetrahydrofuran (THF)
Temperature0°C to reflux
Approximate Yield~80% (crude)

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of prochiral allylic alcohols is a powerful tool for the enantioselective synthesis of epoxides. The Sharpless asymmetric epoxidation is a well-established method that can be applied to produce chiral epoxides, which can then be converted to derivatives like 2-((benzyloxy)methyl)oxirane. molaid.com This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to achieve high enantioselectivity.

Another notable approach is the use of chiral cobalt-salen complexes as catalysts for the enantioselective epoxidation of suitable substrates. These catalytic systems can provide a high-purity route to the desired chiral epoxide.

Enzymatic and Diastereomeric Resolution Techniques

Kinetic resolution is a widely employed strategy to separate enantiomers from a racemic mixture. This can be achieved through enzymatic or chemical methods.

Enzymatic Resolution: Enzymes, particularly lipases and epoxide hydrolases, can selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For example, Pseudomonas fluorescens lipase (B570770) (PFL) can be used to selectively hydrolyze the (S)-enantiomer of racemic 2-((benzyloxy)methyl)oxirane, allowing for the isolation of the (R)-enantiomer. Similarly, whole cells of microorganisms like Rhodococcus ruber and Talaromyces flavus have been shown to effectively resolve racemic benzyl glycidyl (B131873) ether and its derivatives. researchtrends.netchemsrc.com

Diastereomeric Resolution: This chemical resolution technique involves reacting the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization. For instance, O,O'-dibenzoyl-(R,R)-tartaric acid can be used to resolve racemic aminooxirane derivatives, which are structurally related to 2-((benzyloxy)methyl)oxirane. researchgate.net The efficiency of this resolution can be influenced by factors such as crystallization time. researchgate.net

Preparative Routes to Racemic 2-((Benzyloxy)methyl)oxirane

For applications where chirality is not a requirement, several methods are available for the synthesis of racemic 2-((benzyloxy)methyl)oxirane.

Catalytic Epoxidation of Unsaturated Substrates

The epoxidation of allyl benzyl ether is a direct route to racemic 2-((benzyloxy)methyl)oxirane. This transformation can be achieved using various epoxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the direct oxidation of the double bond in the allyl substrate to form the epoxide ring.

Condensation and Alkylation Reactions

Condensation reactions provide another avenue for the synthesis of racemic 2-((benzyloxy)methyl)oxirane and its derivatives. For example, the reaction of chloromethylbenzyl ether with substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst can lead to the formation of 2-benzyloxy-3-aryloxiranes. researchgate.net This method has been shown to be stereoselective, favoring the formation of the trans-isomer. researchgate.net

Mechanistic Investigations and Reactivity Profiles of the Oxirane Moiety in 2 Benzyloxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a direct route to 1,2-difunctionalized compounds. The behavior of 2-((benzyloxy)methyl)oxirane in these reactions is governed by the reaction conditions (acidic, basic, or neutral) and the nature of the attacking nucleophile.

The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring of 2-((benzyloxy)methyl)oxirane is highly dependent on the reaction mechanism.

Under Basic or Neutral Conditions : With strong, basic nucleophiles (e.g., alkoxides, amides, Grignard reagents), the reaction proceeds via a classic S(_N)2 mechanism. Due to steric hindrance from the benzyloxymethyl group, the nucleophile preferentially attacks the less substituted, terminal carbon atom (C3) of the oxirane ring. This pathway results in the formation of a secondary alcohol product.

Under Acidic Conditions : In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. The transition state develops significant carbocationic character. While the reaction still proceeds with an S(_N)2-like backside attack, the nucleophile attacks the carbon atom that can better stabilize the partial positive charge. For 2-((benzyloxy)methyl)oxirane, attack still predominantly occurs at the less substituted carbon, but the regioselectivity can be less pronounced compared to basic conditions. pressbooks.pub

The stereochemistry of the ring-opening reaction is strictly controlled by the S(_N)2 mechanism. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. chemistrysteps.comstackexchange.com This leads to the formation of anti or trans products with respect to the nucleophile and the newly formed hydroxyl group. chemistrysteps.comstackexchange.com

The regioselectivity of ring-opening can be further influenced by the use of Lewis acids capable of chelation. In the case of 2-((benzyloxy)methyl)oxirane, the ether oxygen of the benzyloxy group and the oxirane oxygen can act as a bidentate ligand, coordinating to a metal center (e.g., Mg, Ti). This chelation can hold the substrate in a rigid conformation, activating the epoxide ring and directing the nucleophile to a specific carbon atom. researchgate.net

For example, the coordination of a Lewis acid like magnesium bromide (MgBr(_2)) can activate the epoxide towards nucleophilic attack. The formation of a five-membered chelate ring involving the Lewis acid, the ether oxygen, and the oxirane oxygen can enhance the electrophilicity of the adjacent C2 carbon, potentially favoring attack at this site over the terminal C3 position, thereby altering the regiochemical outcome that is typically observed under standard S(_N)2 conditions. researchgate.net

The strained oxirane ring of 2-((benzyloxy)methyl)oxirane is susceptible to attack by a wide array of nucleophiles, providing access to a variety of functionalized propanol (B110389) derivatives.

Nitrogen-Containing Nucleophiles : Primary and secondary amines readily open the epoxide ring. The reaction of a primary amine, such as aniline (B41778) or benzylamine, with 2-((benzyloxy)methyl)oxirane can proceed in a stepwise manner to yield both the secondary amine mono-adduct and the tertiary amine di-adduct. dtic.milsemanticscholar.org The reaction is autocatalytic, as the hydroxyl group formed in the initial addition accelerates subsequent amine-epoxide reactions. kpi.uasci-hub.se

NucleophileProduct(s)ConditionsObservations
Aniline1-Anilino-3-(benzyloxy)propan-2-ol, 1,1'-(phenylazanediyl)bis(3-(benzyloxy)propan-2-ol)70-120°CMono- and di-adducts formed. Reaction accelerated by tertiary amines. kpi.ua
Benzylamine1-(Benzylamino)-3-(benzyloxy)propan-2-ol, 1,1'-(benzylazanediyl)bis(3-(benzyloxy)propan-2-ol)50°CStepwise reaction observed, with the secondary amine intermediate competing for the epoxide. dtic.mil
Diethylamine1-(Diethylamino)-3-(benzyloxy)propan-2-ol50-100°CReaction is rapid and accelerated by the presence of hydroxyl groups (e.g., from added phenol). sci-hub.se

Oxygen-Containing Nucleophiles : Alcohols and water can act as nucleophiles, particularly under acid catalysis, to yield ether-alcohols and diols, respectively. pressbooks.pubpressbooks.pub In competitive reactions under neutral or basic conditions, amines are significantly more reactive towards the epoxide than are alcohols. semanticscholar.orgsci-hub.se The hydroxyl groups generated during the amine-epoxy reaction primarily act as catalysts rather than competing nucleophiles. sci-hub.se

Sulfur-Containing Nucleophiles : Thiols are potent nucleophiles and readily react with 2-((benzyloxy)methyl)oxirane to form β-hydroxy sulfides. The reaction, often carried out under basic conditions (e.g., using NaOH), is known as thiolysis and proceeds with high regioselectivity, with the thiolate anion attacking the terminal carbon of the oxirane. researchgate.net

Polymerization Reactions of 2-((Benzyloxy)methyl)oxirane

The ability of the oxirane ring to undergo ring-opening polymerization makes 2-((benzyloxy)methyl)oxirane a valuable monomer for the synthesis of functional polyethers. The resulting polymer, poly(benzyl glycidyl (B131873) ether), possesses a flexible polyether backbone with pendant benzyloxy groups that can be further modified.

Anionic ring-opening polymerization (AROP) is a powerful method for synthesizing well-defined polyethers from epoxide monomers. The polymerization is typically initiated by strong nucleophiles such as alkali metal alkoxides. acs.org The process is considered a "living" polymerization when side reactions are absent, allowing for precise control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution (low dispersity, Đ). dspaces.org

The mechanism proceeds via nucleophilic attack of an initiator (e.g., potassium alkoxide) on the terminal carbon of the monomer, forming a new, more substituted alkoxide. This growing alkoxide chain end then attacks the next monomer unit, propagating the polymer chain. nih.gov The kinetics of such polymerizations are typically first-order with respect to the monomer concentration. dspaces.orgyoutube.com The presence of Lewis acids can be used to accelerate the polymerization by activating the monomer through coordination. researchgate.netresearchgate.net

MonomerInitiator SystemM(_n,exp) ( kg/mol )Đ (M(_w)/M(_n))Reference
4-Methoxyphenyl glycidyl etherPhOK / 18-crown-610.51.12 researchgate.net
Biphenyl glycidyl etherPhOK / 18-crown-611.21.13 researchgate.net
Trityl glycidyl etherPhOK / 18-crown-611.91.11 researchgate.net
Allyl glycidyl etherPotassium naphthalenide / Benzyl (B1604629) alcohol5.2 - 19.81.05 - 1.10 nih.gov

Table data for analogous functional glycidyl ethers illustrating the controlled nature of AROP.

2-((Benzyloxy)methyl)oxirane can be copolymerized with other cyclic ethers, most notably other epoxides like ethylene (B1197577) oxide (EO), to create copolymers with tailored properties. Using AROP, both block and statistical copolymers can be synthesized. rsc.orgrsc.org The relative incorporation rates of the comonomers are described by their reactivity ratios (r(_1), r(_2)). Studies on similar functional glycidyl ethers have shown that the substituted epoxide is often more reactive than ethylene oxide. nih.govrsc.org

For example, in the anionic copolymerization of allyl glycidyl ether (AGE) and ethylene oxide (EO), the reactivity ratios were found to be r({AGE}) = 1.31 and r({EO}) = 0.54, indicating that AGE is preferentially incorporated into the growing polymer chain. nih.gov This allows for the synthesis of gradient or block-like structures. The synthesis of well-defined triblock copolymers of the type poly(ethylene oxide)-b-poly(phenyl glycidyl ether)-b-poly(ethylene oxide) has also been successfully demonstrated, highlighting the utility of this monomer in creating complex macromolecular architectures. nih.gov Copolymerization with less strained cyclic ethers like tetrahydrofuran (B95107) (THF) is also possible, though it often requires different catalytic systems, such as specific Zr(IV) catalysts or cationic polymerization conditions. acs.org

Advanced Transformation Reactions

The reactivity of the oxirane in 2-((benzyloxy)methyl)oxirane extends beyond simple nucleophilic ring-opening, encompassing a range of advanced transformations that allow for significant molecular modifications.

Oxidative Functionalizations

The oxidative functionalization of ethers, particularly benzyl ethers, is a well-established transformation in organic synthesis. While specific studies on the direct oxidative functionalization of the oxirane ring in 2-((benzyloxy)methyl)oxirane are not extensively detailed in readily available literature, the principles of benzyl ether oxidation can be extrapolated to predict its behavior. The benzylic position is susceptible to oxidation to a carbonyl group. For instance, various oxidizing agents can convert benzyl ethers into the corresponding benzoates.

A notable method involves the use of a novel cuprous oxide-carbon nitride (Cu₂O/C₃N₄) composite material as a catalyst. This system, in the presence of tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants, efficiently catalyzes the selective oxidation of benzyl ethers to benzoates at room temperature. rsc.org Mechanistic investigations suggest a process where oxygen from the air collaborates with TBHP in the oxidative process. rsc.org

Another approach utilizes hypervalent iodine reagents, such as a water-soluble derivative of o-iodoxybenzoic acid (IBX), to carry out the oxidative transformation of benzyl ethers to benzoate (B1203000) esters. siu.edu The proposed mechanism for this reaction involves successive single electron transfer (SET) steps. siu.edu Furthermore, visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant presents a mild and selective method for cleaving benzyl ethers. mpg.de

While these methods focus on the benzyl ether moiety, the oxirane ring's reactivity under these oxidative conditions would need to be considered, as it could potentially undergo ring-opening or other transformations. The specific outcomes would depend on the chosen reagents and reaction conditions.

Substitution and Elimination Reactions

The oxirane ring of 2-((benzyloxy)methyl)oxirane is highly susceptible to nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of this attack is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom.

The synthesis of 2-((benzyloxy)methyl)oxirane itself often involves a nucleophilic substitution reaction where benzyl alcohol reacts with epichlorohydrin (B41342) in the presence of a base. chemicalbook.com This reaction underscores the susceptibility of the epoxide precursor to substitution.

Derivatives of 2-((benzyloxy)methyl)oxirane, formed through ring-opening, can subsequently undergo elimination reactions. For instance, if the ring is opened with a halide, the resulting halohydrin can be treated with a base to regenerate an epoxide, a process known as the halohydrin cyclization. Conversely, under appropriate conditions, ring-opened products can undergo elimination to form allylic alcohols. The principles of benzylic and allylic substitution and elimination reactions suggest that the presence of the benzyl group can influence the reactivity of adjacent positions, potentially favoring elimination pathways under certain conditions. youtube.com

Rearrangement Processes (e.g., Wittig Rearrangements in Related Systems)

Rearrangement reactions provide a powerful tool for carbon-carbon bond formation and skeletal reorganization. The chemicalbook.comnih.gov- and nih.govresearchgate.net-Wittig rearrangements are notable examples that occur in ethers under strongly basic conditions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These rearrangements involve the deprotonation of a carbon atom alpha to the ether oxygen, followed by a concerted or radical-mediated migration of an adjacent group.

The chemicalbook.comnih.gov-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.orgscripps.edu The thermodynamic stability of the migrating radical influences the migratory aptitude, with the order being tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org The presence of a benzyl group, which can stabilize both the initial carbanion and the subsequent radical intermediate, makes benzylic ethers suitable substrates for this rearrangement. organic-chemistry.org

The nih.govresearchgate.net-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. organic-chemistry.org This reaction is highly stereoselective and is often favored over the chemicalbook.comnih.gov-rearrangement at lower temperatures. scripps.edu

While direct examples of Wittig rearrangements on 2-((benzyloxy)methyl)oxirane are not prevalent in the literature, the structural features of this molecule suggest its potential to participate in such transformations after suitable modification. For instance, conversion of the oxirane to an allylic ether derivative would create a substrate amenable to a nih.govresearchgate.net-Wittig rearrangement. Similarly, deprotonation at the benzylic position could potentially initiate a chemicalbook.comnih.gov-Wittig rearrangement. Studies on related aryl benzyl ethers have demonstrated the feasibility of the Wittig rearrangement, with activating groups on the aryl ring facilitating the reaction under milder conditions. mdpi.com

Applications of 2 Benzyloxy Methyl Oxirane in the Synthesis of Complex Organic Architectures

Construction of Biologically Active Natural Products

The inherent reactivity and chirality of 2-((benzyloxy)methyl)oxirane and its close derivatives are harnessed by synthetic chemists to build intricate natural product structures. The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening reactions that establish new stereocenters and functional groups, which are fundamental steps in the total synthesis of complex molecules.

Spiroacetals are a common structural motif in many natural products, including insect pheromones. A convergent and enantioselective strategy has been developed for the synthesis of spiroacetals found in pestiferous fruit-fly species of the Bactrocera genus. While this specific synthesis utilized the closely related chiral building block (R)-(2-benzyloxyethyl)oxirane, it exemplifies the utility of such epoxides. The synthesis of (2S,6R,8S)-2-n-propyl-8-methyl-1,7-dioxaspiro fishersci.atfishersci.atundecane and its 2-n-butyl analogue was achieved through the sequential alkylation of acetone (B3395972) N,N-dimethylhydrazone with two different iodides. The use of the chiral epoxide as a starting point for one of the key fragments ensured the desired stereochemistry in the final spiroacetal product.

Exogonic acid, a component of the pheromonal secretion of the male dung beetle, Onthophagus exiguus, has been synthesized in a stereocontrolled manner. A notable synthesis achieved the preparation of the (E,E) and (Z,Z) diastereoisomers of natural exogonic acid. This was accomplished through the dialkylation of acetone N,N-dimethylhydrazone using two optically active epoxides. One of the key chiral synthons was (R)-(2-benzyloxyethyl)oxirane, derived from (S)-aspartic acid. The use of this specific epoxide was critical for establishing the correct configuration at one of the stereocenters in the target exogonic acid isomers.

The total synthesis of highly complex marine natural products often relies on the assembly of several advanced, chiral fragments. 2-((Benzyloxy)methyl)oxirane and its derivatives serve as foundational materials for creating these subunits.

Lissoketal: Exploratory work toward the synthesis of lissoketal, a marine-derived natural product, has been undertaken. These efforts successfully produced dihydrolissoketal, starting from the epoxide (S)-(2-benzyloxyethyl)oxirane. The established stereochemistry of this synthetic intermediate provides valuable spectroscopic and stereochemical information applicable to the total synthesis of lissoketal itself.

Spongistatin: The spongistatins are a family of potent antineoplastic macrolides with highly complex structures. nih.govctdbase.org The total synthesis of these molecules is a significant challenge, requiring a convergent approach. While not a direct starting material, key precursors for spongistatin synthesis can be derived from related compounds. For instance, the C(29)-C(51) subunit of spongistatin 1 was synthesized starting from (R)-3-benzyloxy-2-methylpropan-1-ol, an alcohol that can be conceptually derived from the corresponding oxirane. nih.gov This highlights the role of benzyloxy-protected chiral synthons in accessing the intricate building blocks needed for these macrolides. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The defined stereochemistry and versatile functionality of 2-((benzyloxy)methyl)oxirane make it a valuable intermediate in the scalable synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to introduce a chiral hydroxy-propyl ether backbone is a key feature in the construction of various therapeutic agents.

Formoterol is a long-acting β2-adrenoceptor agonist used in the management of asthma and COPD. mims.comlabshare.cn The molecule possesses two chiral centers, making enantioselective synthesis crucial for its activity. The synthesis of chiral amino alcohols is a key step in preparing such molecules. (R)- and (S)-2-((benzyloxy)methyl)oxirane are ideal starting materials for producing chiral 1-(benzyloxy)propan-2-ol (B32082) derivatives. A documented synthesis involves the reaction of (R)-benzyl glycidyl (B131873) ether with lithium aluminium hydride in THF to produce (R)-1-(benzyloxy)propan-2-ol. newdrugapprovals.org This chiral alcohol is a precursor for the synthesis of chiral amines, which form the core of many pharmacologically active molecules, including β-agonists.

Reaction Summary: Preparation of a Chiral Alcohol Intermediate
Starting Material (R)-2-((Benzyloxy)methyl)oxirane
Key Reagent Lithium aluminium hydride (LiAlH₄)
Product (R)-1-(Benzyloxy)propan-2-ol
Significance Provides a key chiral building block for synthesizing more complex pharmaceutical agents. newdrugapprovals.org

Contributions to Polymer Science and Materials Chemistry

2-((Benzyloxy)methyl)oxirane, also known as benzyl (B1604629) glycidyl ether, is a versatile monomer used in polymer chemistry to create specialized polymers with tailored properties. chemimpex.comcymitquimica.com Its epoxide ring is highly reactive, allowing it to undergo ring-opening polymerization to form a variety of polymer structures. cymitquimica.com The presence of the benzyloxy group provides a site for further chemical modification, enabling the synthesis of functional polymers. researchgate.net

Development of Specialty Polymers and Resins

2-((Benzyloxy)methyl)oxirane is a key ingredient in the formulation of specialty polymers and resins, contributing to enhanced material properties such as improved mechanical strength and thermal stability. chemimpex.com These characteristics make the resulting polymers valuable in demanding industries like automotive and electronics. chemimpex.com The incorporation of this monomer into epoxy resins can lead to the production of high-performance adhesives and coatings. chemimpex.comcymitquimica.com The benzyl group can be strategically employed and later removed, a common tactic in the synthesis of complex molecules to create specific functionalities.

Research has demonstrated the design of novel monomers derived from 2-((benzyloxy)methyl)oxirane for ring-opening polymerization. For instance, a monomer named 2-((benzyloxy)methyl)-1,4-oxathiepan-7-one (BTO) was synthesized by incorporating a benzyl ether side chain. researchgate.net The polymerization of BTO resulted in a high molecular weight elastomer. researchgate.net This polymer's properties could be further modulated through copolymerization with other monomers, such as L-lactide, to create materials with both high strength and high ductility. researchgate.net

Synthesis of Functionalized Poly(phosphoester)s

In the field of biomaterials, 2-((benzyloxy)methyl)oxirane plays a role in the synthesis of functionalized poly(phosphoester)s (PPEs). These polymers are of interest due to their biodegradability and potential for biomedical applications. A strategy for creating multifunctional PPEs involves the use of cyclic phosphate (B84403) monomers with protected functional groups.

For example, a novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), has been developed. rsc.org This monomer undergoes anionic ring-opening polymerization to produce poly(phosphoester)s with pendant hydroxyl groups protected by a benzyl group. rsc.org These protecting groups can be removed under mild conditions, yielding a functional polymer with free hydroxyl groups without degrading the polymer backbone. rsc.org This approach allows for the precise control over the number of functional groups by copolymerizing BnEEP with other monomers like ethyl ethylene (B1197577) phosphate. rsc.org

Furthermore, by copolymerizing BnEEP with another protected monomer, 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP), it is possible to create PPEs with two different types of protected groups that can be removed selectively. rsc.org This orthogonal deprotection strategy opens up possibilities for creating complex, multifunctional polymers with tailored chemical and physical properties. rsc.org

Preparation of Tailored Poly(ethylene glycol) Analogues

2-((Benzyloxy)methyl)oxirane is also utilized in the synthesis of tailored analogues of poly(ethylene glycol) (PEG), a class of polymers widely used in biomedical applications due to their biocompatibility and water solubility. Linear polyglycerol (linPG), an isomer of PEG, offers advantages such as a higher number of hydroxyl groups for functionalization.

The synthesis of linPG and its derivatives often involves the polymerization of protected glycidol (B123203) monomers. 2-((Benzyloxy)methyl)oxirane can be considered a protected form of glycidol. Anionic ring-opening polymerization of such monomers allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

For instance, research has focused on the iterative synthesis of PEG-like scaffolds to create solubilizing platforms for various applications, including drug delivery. escholarship.org While not a direct polymerization of 2-((benzyloxy)methyl)oxirane to form the main chain, the principles of using protected monomers are central. The synthesis of atactic and isotactic poly(1,2-glycerol carbonate)s, which are degradable polymers, has been reported through the ring-opening copolymerization of carbon dioxide and 2-((benzyloxy)methyl)oxirane. chemsrc.com Subsequent removal of the benzyl protecting groups yields the final functional polymer.

Computational Chemistry and Theoretical Studies on 2 Benzyloxy Methyl Oxirane

Theoretical Elucidation of Reaction Mechanisms

The ring-opening of epoxides like 2-((benzyloxy)methyl)oxirane, also known as benzyl (B1604629) glycidyl (B131873) ether, is a thermodynamically favorable process driven by the release of ring strain. wiley-vch.de Computational studies, often employing quantum chemical modeling, are crucial for understanding the kinetics and thermodynamics of these reactions. researchgate.net By mapping the potential energy surface (PES), researchers can calculate the structures of transition states and their corresponding kinetic and thermodynamic characteristics. researchgate.net

The driving force for the polymerization of many cyclic monomers is their inherent ring strain, which arises from deviations from ideal bond angles and nonbonding interactions. wiley-vch.de For the polymerization of most cyclic monomers, the process is accompanied by a decrease in entropy. This means that for the reaction to be thermodynamically allowed, the change in enthalpy must be negative and its magnitude greater than the entropy term. wiley-vch.de

Kinetic studies, both experimental and theoretical, have shown that the rate of ring-opening reactions is influenced by several factors. These include the nature and structure of the reacting acid and catalyst, as well as the polarity of the solvent. researchgate.net For instance, in the reaction of an oxirane with a carboxylic acid, benzoic acid has been found to be more reactive than acetic acid. researchgate.net The catalytic activity of tetraalkylammonium halides in such reactions increases with a larger ion radius and greater nucleophilicity of the salt's anion. researchgate.net Furthermore, reducing the solvent polarity can increase the reaction rate and regioselectivity. researchgate.net

Kinetic analysis of the visible-light-induced ring-opening of epoxides has shown rapid initial product formation, with, for example, 60% yield after one hour, though complete conversion may take significantly longer. rsc.org Computational models, such as those using Density Functional Theory (DFT), can predict the reactivity of epoxides in ring-opening reactions. For instance, DFT studies have shown that nucleophilic attack is generally favored at the less-substituted carbon of the epoxide ring due to lower steric hindrance. The activation energies calculated through these models, such as approximately 25 kcal/mol for water-mediated ring-opening under acidic conditions, have been validated by experimental kinetic studies.

It is important to note that discrepancies can arise between predicted and observed regioselectivity, which may be attributed to factors like solvent effects that are not perfectly captured in the computational models.

Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions, including the ring-opening of epoxides like 2-((benzyloxy)methyl)oxirane. rsc.org Quantum chemical modeling of the potential energy surface (PES) is an effective method for studying reaction mechanisms and predicting chemo-, regio-, and stereoselectivity. researchgate.net This approach has demonstrated predictive power, showing high correlation between calculated and experimental data for similar epoxide ring-opening reactions. researchgate.net

For instance, in the hydroboration of epoxides, computational models can predict the regioselectivity by comparing the energy barriers of the transition states leading to different products. nih.gov Computations have predicted high regioselectivities for the "naked" [HBEt3]⁻ anion, with a significant energy gap between the transition states for the Markovnikov and anti-Markovnikov products. nih.gov However, the presence of a cation, such as Na+, in a non-covalent bonding position near the epoxide oxygen in the transition state can decrease this energy gap and, consequently, the Markovnikov regioselectivity. nih.gov While there can be discrepancies between experimental and computed energy differences, the computational results often provide a reasonable explanation for the observed experimental outcomes. nih.gov

Stereoelectronic factors are critical in determining the outcome of epoxide ring formation and opening. For optimal reaction, the geometry of the transition state must allow for an anti-periplanar arrangement between the attacking nucleophile and the C-X bond (where X is the leaving group). thieme-connect.de This requirement influences the reaction's facility; for example, ring closure that can proceed through a ground-state chair conformation is much smoother than one requiring a high-energy boat-like transition state. thieme-connect.de

Computational tools are continuously being developed and refined, with machine learning models becoming increasingly prominent in predicting regio- and site-selectivity. rsc.org These methods are applied across various reaction classes in organic chemistry, offering valuable insights for synthetic planning. rsc.org

Molecular Modeling of Conformational Landscapes

Molecular modeling is an essential tool for exploring the conformational landscapes of molecules like 2-((benzyloxy)methyl)oxirane. Understanding the different spatial arrangements a molecule can adopt is crucial as biological function often arises from a dynamic equilibrium across multiple conformational states, not from a single static structure. biorxiv.org

Recent advancements in deep learning have led to the development of generative models capable of efficiently sampling biomolecular conformational ensembles. biorxiv.org These models can integrate various molecular inputs into a unified graph representation and use diffusion-based sampling to explore the conformational space. biorxiv.org This multi-level approach, operating at atomic, residue, and motif hierarchies, allows for a balance between fine-grained precision and computational efficiency. biorxiv.org Such methods can generate conformational distributions that are comparable to those obtained from extensive molecular dynamics simulations, but in a fraction of the time. biorxiv.org These models have shown success in reproducing experimentally determined protein and RNA ensembles and can also be applied to model the conformations of small molecules. biorxiv.org

For flexible molecules, conformational searches are often performed using force fields like MMFF94, followed by geometry optimizations using DFT methods to identify low-energy conformers. frontiersin.org The resulting conformations are then used in subsequent calculations, such as predicting NMR chemical shifts, to help in structure elucidation and stereochemical assignment. frontiersin.org

Quantum Chemical Analysis of Electronic Properties

Quantum chemical calculations are widely used to analyze the electronic properties of molecules, providing insights into their reactivity and potential applications. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are employed to determine various molecular and electronic parameters. researchgate.net

Key quantum chemical descriptors that are often calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Electronegativity (χ): This descriptor quantifies the ability of a molecule to attract electrons. researchgate.net

Global Softness (σ) and Hardness (η): These parameters are related to the molecule's polarizability and resistance to change in its electron distribution.

Electrophilicity Index (ω): This index measures the energy stabilization of a molecule when it accepts electrons from the environment.

These quantum chemical parameters have been correlated with the reactivity of organic molecules and various physical properties. researchgate.net For example, the analysis of these reactivity descriptors can indicate which parts of a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net Such calculations are instrumental in understanding and predicting the chemical behavior of compounds like 2-((benzyloxy)methyl)oxirane.

Theoretical Investigations of Gas-Phase Reactivity and Oxidation Pathways

Theoretical investigations into the gas-phase reactions of organic molecules, including potential oxidation pathways, provide fundamental insights into their intrinsic reactivity. Density functional theory (DFT) and other computational methods are used to explore the mechanisms of such reactions. nih.gov

For example, studies on the gas-phase reaction of radicals with oxygen atoms can reveal competing reaction pathways, such as addition and abstraction. nih.gov In the case of the tert-butyl radical reacting with an oxygen atom, a barrierless addition can form an energy-rich intermediate. nih.gov This intermediate can then undergo subsequent elimination or isomerization-elimination to yield various products. nih.gov Statistical calculations can help predict the major reaction pathways by identifying those with the lowest energy barriers. nih.gov

Direct, barrierless hydrogen-atom abstraction mechanisms can also be significant pathways in gas-phase reactions, as has been described for the reaction producing isobutene and a hydroxyl radical. nih.gov These theoretical studies are crucial for understanding complex reaction dynamics and mechanisms in the absence of solvent effects.

Advanced Derivatization and Functionalization Strategies of 2 Benzyloxy Methyl Oxirane

Functionalization for Specific Synthetic Targets

The primary strategy for functionalizing 2-((benzyloxy)methyl)oxirane involves the regioselective ring-opening of the epoxide. This reaction, where a nucleophile attacks one of the two carbon atoms of the oxirane ring, is the cornerstone for creating diverse and complex molecular architectures. The choice of nucleophile and reaction conditions dictates the final product, making this compound a valuable precursor for various synthetic targets.

Key synthetic applications include:

Synthesis of Functionalized 1,4-Dioxanes: 2-((benzyloxy)methyl)oxirane derivatives are employed in the synthesis of substituted 1,4-dioxanes, which are important scaffolds in medicinal chemistry. thieme-connect.com In one approach, 1,3-bis(benzyloxy)propan-2-one (B1610077) is first converted to 2,2-bis((benzyloxy)methyl)oxirane. thieme-connect.com This derivative then undergoes ring-opening with an ethylene (B1197577) glycol salt, followed by cyclization to form the functionalized 1,4-dioxane (B91453) ring system. thieme-connect.com This method provides access to novel building blocks for drug discovery. thieme-connect.comenamine.net

Synthesis of Bioactive Natural Products: The chiral nature of 2-((benzyloxy)methyl)oxirane makes it an excellent starting material for the stereoselective synthesis of natural products. For instance, a derivative, ((2R,3R)-3-((benzyloxy)methyl)oxiran-2-yl)methanol, is a key intermediate in the formal synthesis of Herbarumin-I, a naturally occurring bioactive nonenolide. atamanchemicals.com

Synthesis of Chalcogen-Containing Compounds: The epoxide ring can be opened by selenium-based nucleophiles. The reaction of 2-((benzyloxy)methyl)oxirane with bis(trimethylsilyl)selenide yields 1-(benzyloxy)-3-hydroselenopropan-2-ol. mims.com This selenol can be further converted into diselenides, which are investigated for their potential biological activities, including antimicrobial properties. nih.gov

Table 1: Functionalization of 2-((Benzyloxy)methyl)oxirane for Specific Synthetic Targets This table is interactive and can be sorted by clicking on the column headers.

Target Molecule Class Key Intermediate/Derivative Reaction Type Resulting Functionality
β-Amino Alcohols (e.g., Metoprolol) (S)-2-((benzyloxy)methyl)oxirane Epoxide Aminolysis Vicinal Amino Alcohol
Functionalized 1,4-Dioxanes 2,2-Bis((benzyloxy)methyl)oxirane Ring-opening with diol, Cyclization Substituted 1,4-Dioxane
Bioactive Nonenolides (e.g., Herbarumin-I) ((2R,3R)-3-((benzyloxy)methyl)oxiran-2-yl)methanol Multi-step synthesis Complex natural product scaffold
Chalcogenides 2-((benzyloxy)methyl)oxirane Ring-opening with Selenide Vicinal Hydroxy-selenol

Chemical Modification for Enhanced Reactivity in Specific Applications

To improve the efficiency and selectivity of reactions involving 2-((benzyloxy)methyl)oxirane, various chemical modifications and advanced reaction conditions are employed. These strategies aim to enhance the reactivity of the epoxide ring and control the outcome of the functionalization.

Photochemical Activation: Recent studies have demonstrated the use of visible light to promote the nucleophilic ring-opening of epoxides, including 2-((benzyloxy)methyl)oxirane. This method enables the regioselective functionalization of the epoxide under mild conditions. For example, irradiation with visible light in the presence of an organocatalyst can quantitatively convert the epoxide into various derivatives, such as azido (B1232118) alcohols or thiiranes, by reacting with nucleophiles like sodium azide (B81097) or thiourea, respectively. uni.lu This photochemical process enhances the efficiency of synthesizing complex molecules.

Catalytic Control of Ring-Opening: The regioselectivity of the epoxide ring-opening is crucial and can be controlled through catalysis. Lewis acids, such as indium trichloride (B1173362) (InCl₃), are effective catalysts for the regioselective ring-opening of epoxides to form β-hydroxy ethers. Similarly, organocatalysts can be used to achieve high yields and regioselectivity. For instance, the reaction of epichlorohydrin (B41342) with sodium azide can be catalyzed to produce 1,3-diazidopropan-2-ol quantitatively, a reaction that involves both nucleophilic substitution and ring-opening. uni.lu The choice of catalyst can also mitigate side reactions and allow for transformations under milder conditions, aligning with the principles of green chemistry. uni.lu

Introduction of Modifying Groups: The reactivity of the oxirane can be tuned by introducing electron-withdrawing groups into the molecule. These groups can influence the electronic properties of the epoxide, favoring nucleophilic attack at a specific carbon atom, which is particularly useful in applications like polymerization or the synthesis of specific drug candidates. uni.lu

Table 2: Chemical Modification Strategies for Enhanced Reactivity This table is interactive and can be sorted by clicking on the column headers.

Strategy Reagents / Conditions Application / Outcome Reference
Photochemical Activation Visible light, Organocatalyst Regioselective ring-opening with weak nucleophiles under mild conditions. uni.lu
Catalytic Ring-Opening Lewis acids (e.g., InCl₃), Organocatalysts Enhanced regioselectivity and reaction rates for forming β-hydroxy ethers, azido alcohols, etc. uni.lu
Nucleophilic Substitution/Ring-Opening Sodium Azide (NaN₃) Synthesis of 1,3-diazidopropan-2-ol from epichlorohydrin. uni.lu
Conversion to Thiirane Thiourea (in photochemical reaction) Formation of the corresponding three-membered sulfur heterocycle. uni.lu

Q & A

Q. Table 1: Comparative Yields of this compound Derivatives

DerivativeSynthetic RouteYield (%)Reference
2-(3-(Benzyloxy)propyl)oxiraneEpoxidation of chlorohydrin96
2-(4-(Benzyloxy)butyl)oxiraneAnalog substitution37
(R)-2-((S)-1-(Benzyloxy)allyl)oxiraneChiral amine coupling85

Q. Table 2: Key ¹H NMR Shifts for Common Derivatives

Proton Environmentδ Range (ppm)MultiplicityReference
Benzyloxy CH₂4.31–4.52Singlet
Oxirane-adjacent CH₂3.53–3.70Triplet
Oxirane protons2.09–1.77Multiplet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.